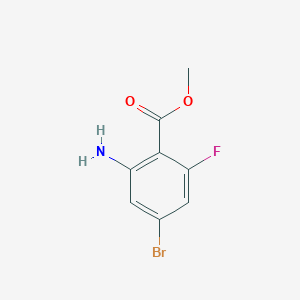

Methyl 2-amino-4-bromo-6-fluorobenzoate

CAS No.: 1698028-23-7

Cat. No.: VC2959898

Molecular Formula: C8H7BrFNO2

Molecular Weight: 248.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698028-23-7 |

|---|---|

| Molecular Formula | C8H7BrFNO2 |

| Molecular Weight | 248.05 g/mol |

| IUPAC Name | methyl 2-amino-4-bromo-6-fluorobenzoate |

| Standard InChI | InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 |

| Standard InChI Key | RBMIFLUDJHVUDS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1F)Br)N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)Br)N |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

-

Aromatic ring: Substituted with an amino group () at position 2, bromine () at position 4, and fluorine () at position 6.

-

Ester group: A methyl ester () attached to the carboxylic acid moiety.

This arrangement creates a balance of electronic and steric effects, influencing solubility, stability, and reactivity.

Physical and Chemical Properties

The compound’s stability is enhanced by the electron-withdrawing effects of the bromine and fluorine atoms, which reduce susceptibility to hydrolysis .

Synthesis and Preparation Methods

Industrial and Laboratory-Scale Production

Industrial production likely employs continuous flow reactors to optimize yield and purity, while laboratory synthesis may utilize batch processes. Purification typically involves chromatography (e.g., silica gel) or crystallization from solvents like ethyl acetate or hexane .

Biological Activity and Research Applications

Role in Medicinal Chemistry

This compound serves as a key intermediate in synthesizing:

-

Antimalarial agents: Derivatives may target PfATP4, a parasite-specific ion channel .

-

Enzyme inhibitors: Structural modifications enable binding to active sites of cytochrome P450 enzymes.

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Reactivity and Stability

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Toxic if swallowed) | Avoid ingestion; wear gloves |

| H315 (Causes skin irritation) | Use protective clothing |

| H319 (Causes serious eye irritation) | Use eye protection |

| H335 (May cause respiratory irritation) | Work in well-ventilated area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume